2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Overview
Description
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a chemical compound with the linear formula Cl2C3H2(CH3)CO2H . It has a molecular weight of 169.01 . This compound is used in the solid phase synthesis of α-hydroxy esters, inhibitors of amyloid-β production .
Molecular Structure Analysis
The molecular structure of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is represented by the linear formula Cl2C3H2(CH3)CO2H . The compound consists of a cyclopropane ring with two chlorine atoms and a methyl group attached to one carbon atom, and a carboxylic acid group attached to another carbon atom .Physical And Chemical Properties Analysis
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a solid substance . It has a boiling point of 85 °C/8 mmHg (lit.) and a melting point of 60-65 °C (lit.) .Scientific Research Applications
Ethylene Inhibition in Plant Growth
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is structurally similar to compounds like 1-Methylcyclopropene (1-MCP), which has been extensively studied for its ethylene inhibition properties in plants. 1-MCP is known for its role in delaying ripening and senescence in fruits, vegetables, and flowers by blocking ethylene receptors. This application is crucial in extending the shelf life and maintaining the quality of fresh produce during storage and transportation (Blankenship & Dole, 2003).
Controlled Release of Active Compounds
The controlled release of gaseous/volatile active compounds like 1-MCP is another important application area. Techniques for stabilizing and controlling the release of such compounds are vital for improving safety and quality in the postharvest management of fresh produce. These methods focus on developing formulations that allow for the controlled release of active ingredients, enhancing the effectiveness of ethylene inhibitors and other plant growth regulators (Mo Chen et al., 2020).
Effects on Non-Climacteric Fruit Crops
While 1-MCP is primarily used to extend the postharvest life of climacteric fruits by inhibiting ethylene's effects, its application on non-climacteric fruit crops also shows significant benefits. These include delaying senescence, reducing physiological disorders, and maintaining quality. The insights gained from studies on 1-MCP can guide the use of similar compounds for broadening the range of fruits and vegetables that can benefit from ethylene action inhibition (Li Li et al., 2016).
Biotechnological Production Routes
In a broader sense, the research on compounds structurally related to 2,2-Dichloro-1-methylcyclopropanecarboxylic acid extends into the field of biotechnology, especially in the production of chemicals from biomass. For instance, lactic acid, produced via the fermentation of sugars present in biomass, serves as a precursor for a variety of chemicals. The biotechnological routes for converting such precursors into valuable products underscore the potential for green chemistry applications, illustrating how foundational compounds can lead to sustainable production methods (Chao Gao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-dichloro-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUWIKPBYWKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932385 | |
Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
CAS RN |
1447-14-9 | |
Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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